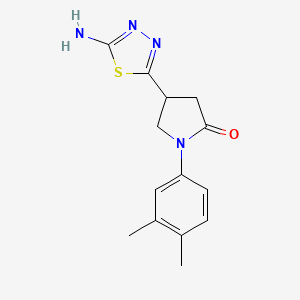

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring. This class of compounds is known for its diverse range of biological activities and potential applications in various fields, including optoelectronics and as nonlinear optical (NLO) materials.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one, they do offer insights into related compounds. For instance, the synthesis of an imine derivative with a thiadiazole moiety is detailed, where the compound was synthesized and characterized using spectroscopic techniques and X-ray diffraction . Similarly, the synthesis of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was reported, characterized by FT-IR, NMR, HRMS, and single-crystal X-ray diffraction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related thiadiazole derivatives has been determined using single-crystal X-ray diffraction. For example, a thiadiazole imine crystallized in the monoclinic P21/n space group with specific cell parameters . Another related compound crystallized in the orthorhombic space group Pna21 . These studies provide a foundation for understanding the molecular structure of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one, suggesting that it may exhibit similar crystalline properties.

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives can be inferred from the studies on similar compounds. The imine derivative was investigated for its electronic and geometric structure using density functional theory (DFT) and time-dependent DFT, revealing insights into its reactivity . The compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was analyzed for its electronic properties, including the nature of its frontier molecular orbitals, which are critical in determining chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are well-documented in the provided papers. The imine derivative was found to be thermally stable and exhibited modified absorption spectra upon doping, which is relevant for optoelectronic applications . The compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole showed a significant first-order hyperpolarizability, indicating its potential as an NLO material . These properties suggest that 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one may also possess unique physical and chemical characteristics suitable for specialized applications.

Scientific Research Applications

Synthesis and Biological Activities

The compound is involved in the synthesis of a variety of heterocyclic compounds, demonstrating a broad range of biological activities. For instance, derivatives of this compound have been explored for their antitubercular and antifungal activities. A study highlighted the synthesis of 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives and their significant antitubercular and antifungal properties, showcasing the compound's potential in medicinal chemistry (Syed, Ramappa, & Alegaon, 2013).

Antitumor Properties

The compound also plays a crucial role in the synthesis of anticancer agents. Research has shown the synthesis of novel N-substituted-2-amino-1,3,4-thiadiazoles, some of which displayed promising antitumor and antioxidant activities. This underlines the compound's significance in the development of new therapeutic agents (Hamama, Gouda, Badr, & Zoorob, 2013).

Role in Synthesizing Hybrid Heterocyclic Structures

The compound contributes to the creation of hybrid heterocyclic structures, demonstrating a wide array of bioactivities. A study detailed the synthesis of triazolothiadiazoles and thiadiazines, which displayed remarkable activities against enzymes like acetylcholinesterase and butyrylcholinesterase, apart from showcasing anticancer properties against specific cell lines (Khan et al., 2014).

Antibacterial and Insecticidal Activities

Further illustrating its versatility in pharmaceutical applications, the compound has been used to synthesize derivatives with significant antibacterial and insecticidal activities. Research has shown the synthesis of indolylthiadiazole and quinazolinonylthiadiazole derivatives that were potent against certain bacterial strains and insects, indicating the compound's potential in creating novel antibacterial and insecticidal agents (Singh et al., 2010).

properties

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c1-8-3-4-11(5-9(8)2)18-7-10(6-12(18)19)13-16-17-14(15)20-13/h3-5,10H,6-7H2,1-2H3,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEOICMTFYXDAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201144889 |

Source

|

| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |

CAS RN |

1142202-34-3 |

Source

|

| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

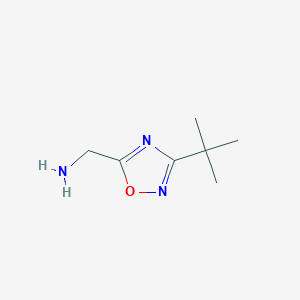

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)

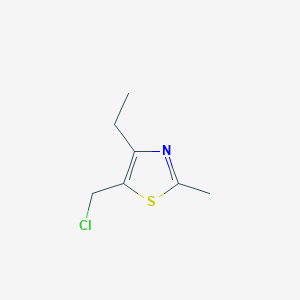

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)

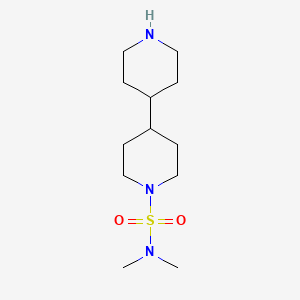

![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)

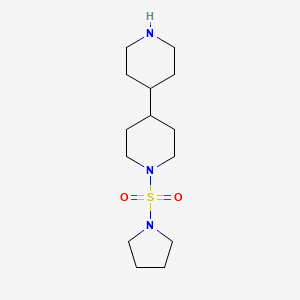

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)